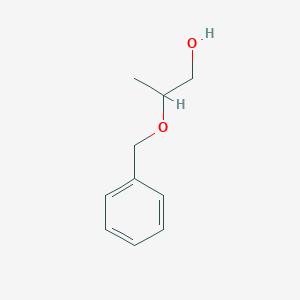

2-(ベンジルオキシ)-1-プロパノール

概要

説明

2-(Benzyloxy)-1-propanol, also known as 2-(Benzyloxy)-1-propanol, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Benzyloxy)-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzyloxy)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ベンジルエーテルおよびエステルの合成

“2-(ベンジルオキシ)-1-プロパノール”は、ベンジルエーテルおよびエステルの合成のための穏和で便利な、場合によってはユニークな効果的な新規試薬として台頭しています . この化合物は、2-ベンジルオキシピリジンのN-メチル化がインサイチュで活性試薬を生成する、修正されたベンジル転移プロトコルを提供します .

光学活性エチル(S)-2-(ベンジルオキシ)プロピオナートの調製

(S)-2-(ベンジルオキシ)プロパナールの合成は、さまざまな方法でアプローチされてきました。 注目すべき方法の1つは、エチル(S)-ラクト酸から光学活性エチル(S)-2-(ベンジルオキシ)プロピオナートを調製し、続いて(S)-2-(ベンジルオキシ)プロパナールに変換することです.

2-(ベンジルオキシ)ヒドロキノンの合成

“2-(ベンジルオキシ)-1-プロパノール”は、2-(ベンジルオキシ)ヒドロキノンの合成に使用されます . この化合物は、連続ポリペプチドの調製にも使用されます .

多座キレート配位子の合成のための試薬

この化合物は、多座キレート配位子の合成のための試薬として使用されます . これらの配位子は、多くの場合、配位化学および生化学で使用されます。

不飽和スルホンと酸触媒ベンジル化のための前駆体

この化合物は、酸触媒ベンジル化プロセスにおける不飽和スルホンの合成のための前駆体として使用できます.

ブリオスタチン南半球中間体の合成

これは、さまざまな化学プロセスで使用される、C17-C27ブリオスタチン南半球中間体の合成のための出発物質として役立ちます.

アルコールのベンジル化

ある研究では、アルコールをベンジルエーテルに効率的に変換する際に使用されていることが示されており、さまざまなアルコールのベンジル化のための有望な方法を提供しています.

ベータアドレナリン受容体ラジオリガンドのラジオシンセシス

これは、ベータアドレナリン受容体の研究のためのラジオリガンドであるS-[11C]CGP 12177のラジオシンセシスのための前駆体の非対称合成に関与しています.

作用機序

Target of Action

It’s known that benzylic compounds often participate in reactions involving free radical mechanisms . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

The mode of action of 2-(Benzyloxy)-1-propanol involves its interaction with its targets through free radical mechanisms . The benzylic position is particularly reactive due to the adjacent aromatic ring . This reactivity can lead to various transformations, including oxidation and reduction .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidative degradation . These reactions can influence a variety of metabolic pathways, potentially affecting the synthesis and degradation of various biomolecules .

Pharmacokinetics

For instance, benzylic compounds are known to undergo rapid oxidative degradation , which could impact the compound’s bioavailability and metabolic stability.

Result of Action

For instance, its participation in free radical reactions could lead to the formation of new compounds with distinct biological activities .

Action Environment

The action of 2-(Benzyloxy)-1-propanol can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcomes of its reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .

生化学分析

Biochemical Properties

2-(Benzyloxy)-1-propanol may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit fluorescence sensing properties towards secondary chemical explosives, such as picric acid, and pH sensing . This suggests that 2-(Benzyloxy)-1-propanol could interact with enzymes or proteins that are sensitive to changes in pH or the presence of specific chemical compounds.

Cellular Effects

It has been suggested that it may have a role in cellular processes related to fluorescence sensing . It has also been found to effectively target CARM1 within cells , which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-(Benzyloxy)-1-propanol involves its interaction with specific biomolecules. For instance, it has been suggested that its preferential sensing property for phenolic nitroaromatics is attributed to the intermolecular hydrogen bonding interactions between the O atoms in 2-(Benzyloxy)-1-propanol and the OH groups of picric acid .

特性

IUPAC Name |

2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRDMRLKBPUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340127 | |

| Record name | 2-(Benzyloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70448-03-2 | |

| Record name | 2-(Benzyloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

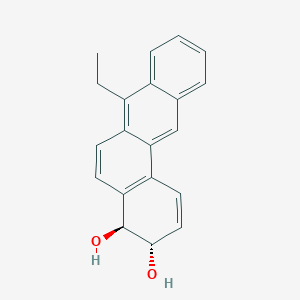

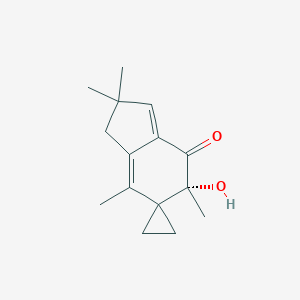

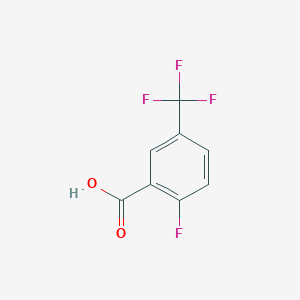

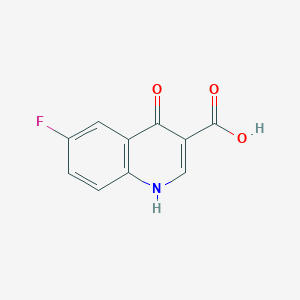

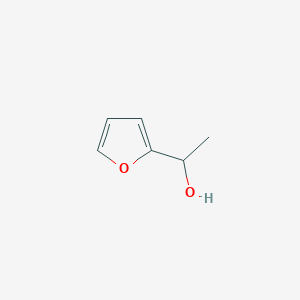

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)